

Application Notes and Protocols for the In Vitro Use of (S)-Ceralasertib

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and in vitro application of **(S)-Ceralasertib**, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. The information is intended to guide researchers in accurately preparing and utilizing this compound for cell-based assays.

Introduction to (S)-Ceralasertib

(S)-Ceralasertib, also known as AZD6738, is a small molecule inhibitor that specifically targets the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway[1]. ATR is activated in response to DNA replication stress and damage, initiating a signaling cascade that leads to cell cycle arrest and allows for DNA repair[1][2]. By inhibiting ATR, Ceralasertib prevents cancer cells from repairing their DNA, leading to an accumulation of DNA damage and subsequent cell death[1]. This makes it a promising agent in cancer therapy, particularly in tumors with existing defects in other DDR pathways[1].

Chemical Properties and Solubility

Proper dissolution is critical for the accurate and reproducible use of **(S)-Ceralasertib** in in vitro experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound[3]. Sonication can aid in the dissolution process[4][5].

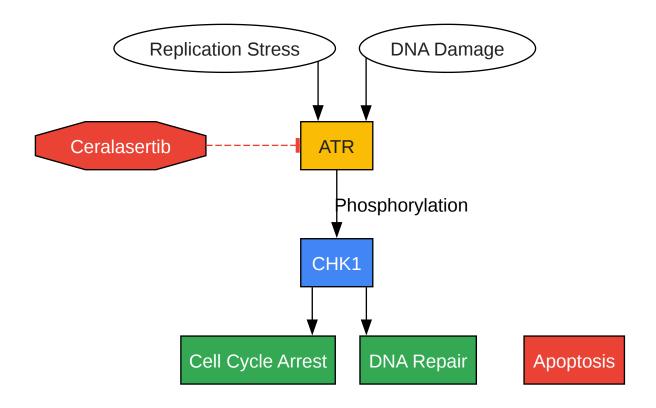


Property	Data	Reference
Compound Name	(S)-Ceralasertib, (S)-AZD6738	[6]
Molecular Formula	C20H24N6O2S	
Molecular Weight	412.51 g/mol	-
CAS Number	1352226-88-0	[4]
Solubility in DMSO	Up to 250 mg/mL (606.05 mM)	[4]
82-83 mg/mL (~199-201 mM)	[3]	
70 mg/mL (~170 mM)	[5][7]	_
Storage of Solution	Store at -80°C for up to 1 year	[6]
Storage of Powder	Store at -20°C for up to 3 years	[6]

(S)-Ceralasertib Mechanism of Action: The ATR Signaling Pathway

Ceralasertib functions by inhibiting the ATR kinase. In response to replication stress or DNA damage, ATR is activated and phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1)[8][9]. This phosphorylation event initiates a cascade that temporarily halts the cell cycle, providing an opportunity for the cell to repair the damaged DNA[1][2]. Inhibition of ATR by Ceralasertib prevents the phosphorylation of CHK1, thereby abrogating the cell cycle arrest and DNA repair processes[1][8]. This ultimately leads to the accumulation of extensive DNA damage, which can trigger apoptosis, particularly in cancer cells that are highly reliant on the ATR pathway for survival due to their inherent genomic instability[1].





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ATR Signaling Pathway and Ceralasertib Inhibition.

Experimental Protocols

4.1. Preparation of a 10 mM (S)-Ceralasertib Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **(S)-Ceralasertib** in DMSO. This stock solution can then be further diluted in cell culture medium for in vitro experiments.

Materials:

- (S)-Ceralasertib powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer



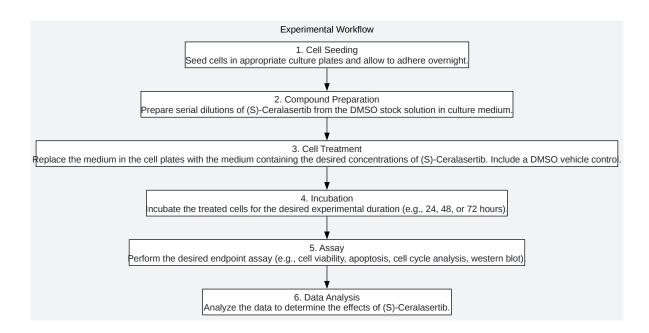
- Sonicator (optional, but recommended)[4][5]
- Calibrated micropipettes

Procedure:

- Equilibration: Allow the vial of (S)-Ceralasertib powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Accurately weigh the desired amount of **(S)-Ceralasertib** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.125 mg of the compound.
- Dissolution:
 - Add the appropriate volume of anhydrous DMSO to the vial containing the (S) Ceralasertib powder. For a 10 mM solution from 4.125 mg, add 1 mL of DMSO.
 - Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
 - If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes[4]
 [5]. Visually inspect the solution to ensure it is clear and free of precipitates.
- Aliquoting and Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
 - Store the aliquots at -80°C for long-term storage (up to one year)[6]. For short-term storage, -20°C is acceptable.
- 4.2. General Workflow for In Vitro Cell-Based Assays

The following diagram outlines a typical workflow for conducting in vitro experiments with **(S)**-Ceralasertib.





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General workflow for in vitro cell-based assays.

4.3. Example Application: Cell Viability Assay (MTS/MTT)

This protocol provides an example of how to use **(S)-Ceralasertib** to assess its effect on the viability of cancer cell lines.

Materials:



- Cancer cell line of interest
- Complete cell culture medium
- 96-well clear-bottom cell culture plates
- 10 mM (S)-Ceralasertib stock solution in DMSO
- MTS or MTT reagent
- Plate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
- Compound Dilution:
 - On the day of treatment, prepare serial dilutions of (S)-Ceralasertib in complete culture medium from your 10 mM DMSO stock.
 - It is important to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%)[5].
- Cell Treatment:
 - Carefully remove the medium from the wells.
 - Add 100 μL of the medium containing the various concentrations of (S)-Ceralasertib or the DMSO vehicle control to the respective wells.
- Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
- MTS/MTT Assay:



- Following the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
- Incubate the plate for the recommended time to allow for the colorimetric reaction to develop.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Normalize the data to the vehicle control wells to determine the percentage of cell viability.
 - Plot the percentage of cell viability against the log of the **(S)-Ceralasertib** concentration to generate a dose-response curve and calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ (concentration for 50% of maximal inhibition).

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